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molecular formula C10H18N4 B8624160 5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine

5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine

Cat. No. B8624160
M. Wt: 194.28 g/mol
InChI Key: KJUPKENHXYZUER-UHFFFAOYSA-N
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Patent
US08618107B2

Procedure details

A 250-mL Parr reactor bottle was purged with nitrogen and charged with 10% palladium on carbon (50% wet, 1.00 g dry weight) and a solution of 270a (2.20 g, 9.80 mmol) in ethanol (150 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 3 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Celite 521 (1.00 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×25 mL), and the combined filtrates were concentrated to dryness under reduced pressure to afford a quantitative yield of 270b (1.91 g) as a purple oil: 1H NMR (500 MHz, CDCl3) d 7.67 (d, 1H, J=2.9 Hz), 7.05 (dd, 1H, J=8.5, 2.9 Hz), 6.48 (dd, 1H, J=8.9, 0.5 Hz), 4.04 (br s, 2H), 3.28 (t, 2H, J=7.1 Hz), 2.84 (s, 3H), 2.43 (t, 2H, J=7.4 Hz), 2.26 (s, 6H); MS (ESI+) m/z 195.2 (M+H).
Name
270a
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][N:5]([CH3:15])[C:6]1[CH:7]=[N:8][C:9]([N+:12]([O-])=O)=[CH:10][CH:11]=1>C(O)C>[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][N:5]([CH3:15])[C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[N:8][CH:7]=1

Inputs

Step One
Name
270a
Quantity
2.2 g
Type
reactant
Smiles
CN(CCN(C=1C=NC(=CC1)[N+](=O)[O-])C)C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
shaken for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL Parr reactor bottle was purged with nitrogen
ADDITION
Type
ADDITION
Details
charged with 10% palladium on carbon (50% wet, 1.00 g dry weight)
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
charged with hydrogen gas to a pressure of 50 psi
CUSTOM
Type
CUSTOM
Details
After this time, the hydrogen was evacuated
ADDITION
Type
ADDITION
Details
nitrogen was charged into the bottle
ADDITION
Type
ADDITION
Details
Celite 521 (1.00 g) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite 521
WASH
Type
WASH
Details
The filter cake was washed with ethanol (2×25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(CCN(C=1C=CC(=NC1)N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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